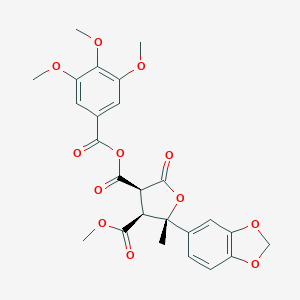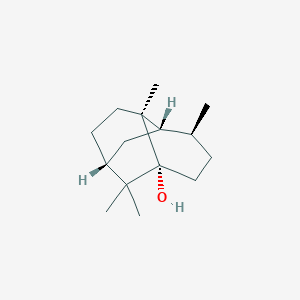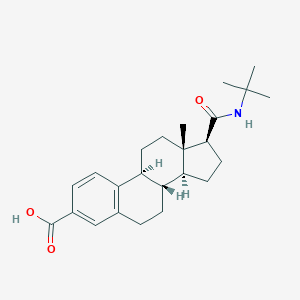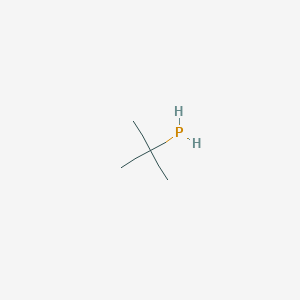
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran, also known as Hesperetin, is a flavanone compound that is found in various fruits and vegetables, including oranges, lemons, and grapefruits. Hesperetin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is still not fully understood. However, several studies have suggested that this compound exerts its effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been shown to activate various transcription factors, including Nrf2, which can upregulate the expression of antioxidant enzymes and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS. Furthermore, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is readily available and can be synthesized using various methods. Furthermore, this compound has been extensively studied for its potential therapeutic properties, which makes it an attractive candidate for further research. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Furthermore, future studies can focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, future studies can investigate the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for its clinical development.
Conclusion:
In conclusion, this compound is a flavanone compound that has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound can be synthesized using various methods, and its mechanism of action is still not fully understood. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesemethoden
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran can be synthesized by several methods, including chemical synthesis, microbial synthesis, and plant extraction. The most common method for synthesizing this compound is through the reduction of hesperidin, which is a flavonoid glycoside found in citrus fruits. This reduction can be carried out using various reducing agents, including sodium borohydride, lithium aluminum hydride, and hydrogen gas. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Several studies have shown that this compound has potent antioxidant properties, which can protect cells from oxidative damage caused by free radicals. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Furthermore, this compound has been studied for its potential anticancer effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antiangiogenic effects, which can prevent the growth and spread of tumors.
Eigenschaften
| 116709-69-4 | |
Molekularformel |
C21H20O6 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-21(2)5-4-11-6-12(7-15(23)20(11)27-21)14-10-26-17-9-13(22)8-16(25-3)18(17)19(14)24/h4-9,14,22-23H,10H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
OTJMSWBNEUNNEW-CQSZACIVSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)[C@H]3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)


![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
